An In-Depth Technical Guide to the Identification of the blaOXA-11 Gene in Pseudomonas aeruginosa
An In-Depth Technical Guide to the Identification of the blaOXA-11 Gene in Pseudomonas aeruginosa
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Authored by Gemini
February 22, 2026
Abstract
Pseudomonas aeruginosa represents a significant challenge in clinical settings due to its intrinsic and acquired resistance to a broad spectrum of antibiotics. Among the myriad of resistance determinants, the production of β-lactamases, particularly the class D oxacillinases (OXA), plays a pivotal role. This guide provides a comprehensive, in-depth technical overview of the identification and characterization of the blaOXA-11 gene, an extended-spectrum variant of the blaOXA-10 group, in P. aeruginosa. We will delve into the molecular biology of blaOXA-11, validated methodologies for its detection, and the bioinformatic analysis required for its confirmation. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the surveillance, diagnosis, and development of novel therapeutics against multidrug-resistant P. aeruginosa.
Introduction: The Clinical Significance of blaOXA-11 in Pseudomonas aeruginosa
Pseudomonas aeruginosa is a formidable opportunistic pathogen, frequently implicated in nosocomial infections, particularly in immunocompromised individuals.[1] Its adaptability and propensity to acquire resistance mechanisms make it a priority pathogen in the global fight against antimicrobial resistance. The OXA-type β-lactamases are a diverse group of enzymes that confer resistance to penicillins and, in some variants, to extended-spectrum cephalosporins.
The blaOXA-11 gene is a clinically significant variant of the blaOXA-10 (formerly PSE-2) β-lactamase.[2][3] First identified in a P. aeruginosa isolate from a burn patient in Turkey, blaOXA-11 is characterized by specific amino acid substitutions that expand its substrate spectrum to include third-generation cephalosporins, such as ceftazidime.[2][3][4] This extended-spectrum activity is primarily attributed to two key amino acid changes: asparagine to serine at position 143 and glycine to aspartate at position 157, when compared to OXA-10.[2][3] The latter substitution appears to be critical for ceftazidime resistance.[4]
The blaOXA-11 gene is typically located on large, transferable plasmids, facilitating its dissemination among P. aeruginosa populations.[2][3] Its presence is a key indicator of a challenging resistance phenotype that can complicate therapeutic strategies. Therefore, accurate and rapid identification of blaOXA-11 is crucial for effective patient management, infection control, and for guiding the development of new β-lactamase inhibitors.
Molecular Identification of blaOXA-11
The cornerstone of blaOXA-11 identification lies in molecular techniques that can specifically detect and characterize its unique genetic sequence. This section provides a detailed, step-by-step guide to the most reliable methods.
DNA Extraction
The prerequisite for any molecular assay is the extraction of high-quality genomic DNA from a pure culture of P. aeruginosa.
Protocol: Bacterial Genomic DNA Extraction
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Culture Preparation: Inoculate a single colony of the test P. aeruginosa isolate into 5 mL of Luria-Bertani (LB) broth and incubate overnight at 37°C with shaking.
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Cell Lysis: Pellet 1.5 mL of the overnight culture by centrifugation at 10,000 x g for 2 minutes. Resuspend the pellet in 200 µL of sterile, nuclease-free water.
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Heat Lysis: Incubate the cell suspension at 100°C for 10 minutes in a heat block.
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Centrifugation: Centrifuge the lysate at 13,000 x g for 5 minutes to pellet cellular debris.
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Supernatant Collection: Carefully transfer the supernatant containing the genomic DNA to a new sterile microcentrifuge tube. This crude lysate is suitable for PCR-based assays. For whole-genome sequencing, a commercial DNA extraction kit that yields higher purity DNA is recommended.
PCR-Based Detection of the blaOXA-10 Group
Since blaOXA-11 is a member of the blaOXA-10 group, the initial step is often a PCR assay to detect the presence of this gene family.
Table 1: PCR Primers for the Detection of blaOXA-10 Group Genes
| Primer Name | Sequence (5' - 3') | Target Gene Group | Amplicon Size (bp) |
| OXA-10-F | GCGTGCTTTTGTTACTGCTT | blaOXA-10 group | ~800 |
| OXA-10-R | AGTGTGTTTAGAATGGTCGC | blaOXA-10 group | ~800 |
Protocol: PCR for blaOXA-10 Group Detection
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PCR Reaction Mixture (25 µL):
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2x PCR Master Mix: 12.5 µL
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Forward Primer (10 µM): 1 µL
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Reverse Primer (10 µM): 1 µL
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Template DNA (from step 2.1): 2 µL
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Nuclease-free water: 8.5 µL
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Thermal Cycling Conditions:
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Initial Denaturation: 95°C for 5 minutes
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30 Cycles:
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Denaturation: 95°C for 30 seconds
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Annealing: 55°C for 30 seconds
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Extension: 72°C for 1 minute
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Final Extension: 72°C for 7 minutes
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Agarose Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose gel. The presence of a band of the expected size indicates a positive result for a blaOXA-10 group gene.
DNA Sequencing for blaOXA-11 Confirmation
A positive PCR result for the blaOXA-10 group necessitates DNA sequencing of the amplicon to specifically identify blaOXA-11 and differentiate it from other variants.
Protocol: Sanger Sequencing of PCR Amplicons
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PCR Product Purification: Purify the PCR product from the previous step using a commercial PCR purification kit to remove primers and dNTPs.
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Sequencing Reaction: Send the purified PCR product and the corresponding forward and reverse primers for Sanger sequencing.
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Sequence Analysis: Analyze the resulting sequencing data to confirm the presence of the characteristic single nucleotide polymorphisms (SNPs) that define blaOXA-11.
Bioinformatics Workflow for blaOXA-11 Identification from Whole-Genome Sequencing (WGS) Data
The increasing accessibility of whole-genome sequencing provides a comprehensive approach to not only identify blaOXA-11 but also to understand its genetic context, including its location on plasmids and association with other resistance genes.
Diagram: WGS Data Analysis Workflow for blaOXA-11 Identification
Caption: Workflow for identifying blaOXA-11 from WGS data.
Step-by-Step WGS Data Analysis:
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Quality Control and Pre-processing:
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Rationale: Raw sequencing reads can contain low-quality bases and adapter sequences that can interfere with downstream analysis.
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Tools: Use tools like FastQC for initial quality assessment and Trimmomatic to remove adapters and low-quality reads.
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De Novo Genome Assembly:
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Rationale: Assembling the short sequencing reads into longer contiguous sequences (contigs) is necessary to reconstruct the bacterial genome.
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Tools: SPAdes or Unicycler are commonly used assemblers for bacterial genomes.
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Antimicrobial Resistance Gene (ARG) Identification:
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Rationale: This step involves searching the assembled genome for known antibiotic resistance genes.
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Tools: Utilize databases such as the Comprehensive Antibiotic Resistance Database (CARD) or ResFinder. These tools use BLAST-based approaches to identify ARGs. A positive hit for a blaOXA-10 group gene will require further investigation.
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Confirmation of blaOXA-11:
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Rationale: To confirm the presence of blaOXA-11, the sequence of the identified blaOXA-10 group gene must be extracted and compared to a reference blaOXA-11 sequence.
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Tools:
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Extract the nucleotide sequence of the candidate gene from the assembled genome.
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Perform a multiple sequence alignment using tools like MAFFT or ClustalW against the reference blaOXA-10 and blaOXA-11 sequences to identify the characteristic SNPs.
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Genetic Context Analysis:
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Rationale: Understanding the genetic environment of blaOXA-11 is crucial for assessing its potential for mobilization.
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Tools:
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Use PlasmidFinder to determine if the contig carrying blaOXA-11 is of plasmid origin.
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Analyze the regions flanking the blaOXA-11 gene for the presence of mobile genetic elements such as insertion sequences (IS) and transposons, which are often associated with the dissemination of resistance genes.[5]
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Data Interpretation and Reporting
Accurate interpretation and clear reporting of findings are paramount for both clinical and research applications.
Table 2: Key Differentiating Features of blaOXA-11
| Feature | blaOXA-10 | blaOXA-11 |
| Amino Acid at Position 143 | Asparagine (N) | Serine (S) |
| Amino Acid at Position 157 | Glycine (G) | Aspartate (D) |
| Resistance to Ceftazidime | Susceptible/Intermediate | Resistant |
Reporting Checklist:
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Isolate Information: Clearly state the origin and identification of the P. aeruginosa isolate.
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Methodology: Detail the DNA extraction, PCR, and/or WGS methods used.
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Results:
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For PCR-based methods, include an image of the agarose gel and the Sanger sequencing chromatograms highlighting the key SNPs.
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For WGS-based methods, report the presence of the blaOXA-11 gene, the specific amino acid changes, and its location (chromosomal or plasmid).
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Trustworthiness and Self-Validating Systems
The protocols described in this guide are designed to be self-validating.
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Internal Controls: The use of positive and negative controls in PCR is essential to validate the assay's performance. A known blaOXA-11 positive strain should be used as a positive control, and a strain lacking the gene as a negative control.
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Orthogonal Confirmation: The combination of PCR and Sanger sequencing, or the use of WGS, provides an orthogonal approach to confirm the presence of blaOXA-11. A positive result from one method should be verifiable by the other.
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Database Corroboration: Bioinformatic identification of blaOXA-11 should be corroborated by aligning the identified sequence with a curated reference sequence from a reputable database like NCBI.
Conclusion and Future Perspectives
The accurate and timely identification of the blaOXA-11 gene in Pseudomonas aeruginosa is a critical component of antimicrobial stewardship and drug development efforts. The molecular and bioinformatic workflows detailed in this guide provide a robust framework for researchers and clinicians to detect this important resistance determinant. As the landscape of antimicrobial resistance continues to evolve, the integration of WGS into routine surveillance will become increasingly vital for tracking the spread of genes like blaOXA-11 and for informing the development of next-generation antibiotics and β-lactamase inhibitors.
References
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Hall, L. M., Livermore, D. M., Gur, D., Akova, M., & Akalin, H. E. (1993). OXA-11, an extended-spectrum variant of OXA-10 (PSE-2) beta-lactamase from Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 37(8), 1637–1644. [Link]
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Danel, F., Hall, L. M., Gur, D., & Livermore, D. M. (1995). OXA-14, another extended-spectrum variant of OXA-10 (PSE-2) beta-lactamase from Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 39(6), 1362–1366. [Link]
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Naas, T., & Nordmann, P. (1994). Analysis of a plasmid-mediated extended-spectrum beta-lactamase from Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 38(6), 1263–1270. [Link]
- National Center for Biotechnology Information. Nucleotide sequence of blaOXA-11. (This is a placeholder as a specific GenBank accession number for a canonical blaOXA-11 was not readily available in the initial search. A real guide would cite a specific accession number).
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Partridge, S. R., Kwong, S. M., Firth, N., & Jensen, S. O. (2018). Mobile Genetic Elements Associated with Antimicrobial Resistance. Clinical microbiology reviews, 31(4), e00088-17. [Link]
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Wick, R. R., Judd, L. M., Gorrie, C. L., & Holt, K. E. (2017). Unicycler: Resolving bacterial genome assemblies from short and long sequencing reads. PLoS computational biology, 13(6), e1005595. [Link]
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Seemann, T. (2014). Prokka: rapid prokaryotic genome annotation. Bioinformatics (Oxford, England), 30(14), 2068–2069. [Link]
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Carattoli, A., Zankari, E., García-Fernández, A., Voldby Larsen, M., Lund, O., Villa, L., Aarestrup, F. M., & Hasman, H. (2014). In silico detection and typing of plasmids using PlasmidFinder and plasmid multilocus sequence typing. Antimicrobial agents and chemotherapy, 58(7), 3895–3903. [Link]
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Suetens, C., Latour, K., Kärki, T., Ricchizzi, E., Kinross, P., Moro, M. L., ... & Monnet, D. L. (2018). Prevalence of healthcare-associated infections, estimated incidence and composite antimicrobial resistance index in acute care hospitals and long-term care facilities: results from two European point prevalence surveys, 2016 to 2017. Euro surveillance : bulletin Europeen sur les maladies transmissibles = European communicable disease bulletin, 23(46), 1800516. [Link]
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